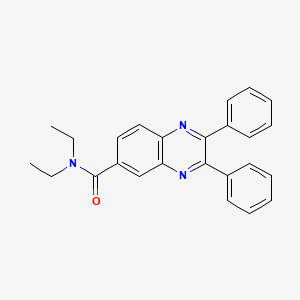![molecular formula C12H9Cl2N5O3 B11538752 (2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11538752.png)
(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring substituted with a dichlorophenyl group and a nitrohydrazinecarboximidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis typically begins with the preparation of the furan ring substituted with a 2,3-dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride and furan in the presence of a Lewis acid catalyst like aluminum chloride.
-
Formation of the Methylidene Group: : The next step involves the formation of the methylidene group. This can be done by reacting the substituted furan with formaldehyde under basic conditions to form the corresponding furan-2-ylmethylidene intermediate.
-
Introduction of the Nitrohydrazinecarboximidamide Moiety: : The final step involves the reaction of the furan-2-ylmethylidene intermediate with nitrohydrazinecarboximidamide. This reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of starting materials and reagents.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
-
Reduction: : Reduction reactions can target the nitro group, converting it to an amine group under hydrogenation conditions using catalysts like palladium on carbon.
-
Substitution: : The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH₂) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural complexity.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. Its nitrohydrazinecarboximidamide moiety suggests possible applications in antimicrobial or anticancer drug development.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
作用機序
The mechanism of action of (2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N’-hydrazinecarboximidamide: Similar structure but lacks the nitro group.
(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
Uniqueness
The presence of both the nitrohydrazinecarboximidamide moiety and the dichlorophenyl-substituted furan ring makes (2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide unique. This combination of functional groups provides a distinct set of chemical properties and potential reactivity that can be exploited in various scientific and industrial applications.
特性
分子式 |
C12H9Cl2N5O3 |
|---|---|
分子量 |
342.13 g/mol |
IUPAC名 |
1-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C12H9Cl2N5O3/c13-9-3-1-2-8(11(9)14)10-5-4-7(22-10)6-16-17-12(15)18-19(20)21/h1-6H,(H3,15,17,18)/b16-6+ |
InChIキー |
RYPBBSLJIIKCSG-OMCISZLKSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid](/img/structure/B11538671.png)
![2-(4-Tert-butyl-2-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11538672.png)
![(3Z)-3-[(2-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11538680.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11538681.png)

![(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B11538691.png)
![2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538701.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)

![2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11538725.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)

